

An In-depth Technical Guide to Lactose Octaacetate: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactose octaacetate*

Cat. No.: *B1139797*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols related to **lactose octaacetate**. This fully acetylated derivative of lactose serves as a key intermediate in synthetic carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides.

Chemical Structure and Nomenclature

Lactose octaacetate, a disaccharide derivative, consists of a galactose and a glucose unit linked by a β -1,4 glycosidic bond. All eight of the hydroxyl groups of lactose are acetylated. The anomeric center of the glucose residue can exist in either an α or β configuration, leading to α -**lactose octaacetate** and β -**lactose octaacetate**, respectively. The β -anomer is the more thermodynamically stable and commonly isolated form.

Systematic IUPAC Name: [(2R,3R,4S,5R,6R)-4,5,6-Triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate[1]

Common Names: β -Octaacetyllactose, Octa-O-acetyl-D-lactose, Peracetylated lactose[2][3]

Chemical Structure of β -**Lactose Octaacetate**:

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Physicochemical Properties

The following table summarizes the key physicochemical properties of **lactose octaacetate**. It is important to note that properties such as melting point can vary depending on the anomeric purity of the sample.

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₈ O ₁₉	[2]
Molecular Weight	678.59 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	75-144 °C (highly dependent on anomeric purity)	[1][4]
Specific Rotation ([α] _D)	-4.14° (c=10, CHCl ₃) for high-purity β-anomer	[2]
Solubility	Soluble in dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH). Sparingly soluble in water.	[1][5]
Density	1.37 g/cm ³	[6]
Boiling Point	683.1 °C at 760 mmHg	[6]

Note on Melting Point: The wide range of reported melting points for **lactose octaacetate** is attributed to the presence of varying amounts of the α-anomer, which can co-crystallize with the β-anomer.[2] ¹H NMR spectroscopy is considered a more reliable method for determining the purity and anomeric ratio of **lactose octaacetate** than melting point or specific rotation alone. [2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) of β-**Lactose Octaacetate**: δ 5.66 (d, 1H, J = 8.5 Hz, H-1I), 5.40 (dd, 1H, J = 3.4 Hz, J = 0.7 Hz, H-4II), 5.26 (dd, 1H, J = 8.1 Hz, J = 10.4 Hz, H-2II), 5.05 (dd, 1H, J = 8.5 Hz, J = 9.5 Hz, H-2I), 5.02 (overlap, 1H, H-3II), 4.56 (d, 1H, J = 8.0 Hz, H-1II), 4.32 (overlap, 1H, H-6aI), 4.20–4.12 (m, 2H, H-6aII, H-6bII), 4.05 (m, 2H, H-6bI, H-5II), 3.99 (m, 1H,

H-5I), 3.61 (dd, 1H, J = 8.5 Hz, J = 10.0 Hz, H-4I), 2.15, 2.10, 2.08, 2.05, 2.04, 2.03, 1.96, 1.95 (8s, 24H, 8 x COCH₃).[2]

¹³C NMR (126 MHz, CDCl₃) of β-Lactose Octaacetate: δ 170.87, 170.58, 170.45, 170.29, 170.25, 170.19, 170.05, 169.99, 169.86, 169.77, 169.55, 169.36, 169.31, 168.95, 168.91, 101.53 (C1 β-D-Galp), 91.30 (C1 β-D-Glcp), 81.50, 77.67, 77.41, 77.16, 75.41, 73.12, 72.82, 72.36, 72.24, 71.22, 71.10, 70.71, 70.61, 70.38, 70.29, 69.45, 68.85, 68.52, 66.85, 66.75, 62.21, 61.66, 60.96, 20.44, 20.40, 20.35, 20.29, 20.22, 20.13, 20.06 (COCH₃).[7]

Infrared (IR) Spectroscopy

The infrared spectrum of **lactose octaacetate** is characterized by strong absorption bands corresponding to the carbonyl groups of the acetate esters and the C-O stretching of the glycosidic linkages.

Wavenumber (cm ⁻¹)	Assignment
~1750	C=O stretching (ester)
~1230	C-O stretching (ester)
~1050	C-O stretching (glycosidic bond)

Experimental Protocols

Synthesis of β-Lactose Octaacetate (Revised Classical Method)

This protocol is adapted from the work of Hudson and Johnson, with revisions for improved purity and yield.[2]

Materials:

- α-Lactose monohydrate
- Acetic anhydride (Ac₂O)
- Anhydrous sodium acetate (NaOAc)

- Dichloromethane (CH_2Cl_2)
- Methanol (MeOH)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine acetic anhydride and anhydrous sodium acetate.
- Heat the mixture to near boiling with stirring.
- Slowly add α -lactose monohydrate in portions, maintaining the temperature.
- Continue heating and stirring for 20 minutes after all the lactose has dissolved.
- Allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a large volume of ice-water (approximately 10 volumes relative to the acetic anhydride) with vigorous stirring.
- Continue stirring overnight to allow for the precipitation of the crude product.
- Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
- Neutralize the crude product by suspending it in water and adding solid sodium bicarbonate until effervescence ceases.
- Collect the neutralized product by vacuum filtration, wash with water, and air dry.

Purification by Recrystallization

- Dissolve the crude **lactose octaacetate** in a minimum amount of dichloromethane.
- Slowly add methanol (approximately 10 volumes relative to the dichloromethane) with stirring to induce crystallization.

- Allow the mixture to stand, preferably at a reduced temperature (e.g., 4 °C), to maximize the yield of crystals.
- Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
- Dry the crystals under vacuum to obtain pure **β-lactose octaacetate**. The purity should be assessed by ¹H NMR spectroscopy.[\[2\]](#)[\[8\]](#)

Microwave-Assisted Synthesis of Lactose Octaacetate

This method offers a more rapid and "green" alternative to the classical synthesis.[\[3\]](#)[\[7\]](#)

Materials:

- D-(+)-Lactose monohydrate
- Acetic anhydride (Ac₂O)
- Anhydrous sodium acetate (NaOAc)
- 95% Ethanol

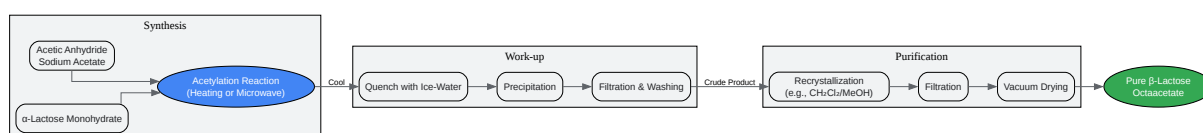
Procedure:

- In a microwave-safe round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.
- Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.
- After irradiation, pour the hot mixture into a beaker containing ice and distilled water.
- Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the product.
- Filter the white solid under vacuum and wash with distilled water.
- Purify the crude product by recrystallization from 95% ethanol.
- Dry the purified **lactose octaacetate** in a vacuum oven to a constant weight.[\[3\]](#)

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **β-lactose octaacetate**.



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Caption: Workflow for the synthesis and purification of **β-lactose octaacetate**.

This guide provides essential technical information for researchers working with **lactose octaacetate**. The detailed protocols and compiled data will be a valuable resource for the synthesis, purification, and characterization of this important carbohydrate derivative.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Lactose Octaacetate: Structure, Properties, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139797#lactose-octaacetate-chemical-structure-and-properties]

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